molecular formula C18H17N5O2 B6967760 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole

3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B6967760
M. Wt: 335.4 g/mol
InChI Key: FLXJEPKYYACZQF-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a pyrimidinyl group, and an oxadiazole moiety

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-3-14(23(9-1)18-19-7-2-8-20-18)17-21-16(22-25-17)13-4-5-15-12(11-13)6-10-24-15/h2,4-5,7-8,11,14H,1,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJEPKYYACZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives with appropriate reagents to form the oxadiazole ring. Subsequent functionalization introduces the pyrimidinyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction reactions can yield alcohols or amines.

  • Substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer effects.

  • Industry: Its unique structure makes it a candidate for use in advanced materials and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

  • 3-(2,3-Dihydrobenzofuran-5-yl)propanal

  • 5-DBFPV (5-dihydrobenzofuranpyrovalerone)

Uniqueness: 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity make it a valuable compound for further research and development.

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